
Ethyl trans-2-phenylcyclopropanecarboxylate
Overview
Description
Ethyl trans-2-phenylcyclopropanecarboxylate (CAS 946-39-4) is a cyclopropane derivative with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a stereoisomeric ester featuring a phenyl group and an ethoxycarbonyl moiety attached to a cyclopropane ring. The trans-configuration of the substituents distinguishes it from its cis counterpart (CAS 946-38-3), with structural rigidity influencing its chemical reactivity and physical properties . This compound is synthesized via cyclopropanation reactions involving styrene and ethyl diazoacetate, yielding a mixture of cis and trans isomers that can be separated via distillation or crystallization .
Preparation Methods
Cyclopropanation of Styrene with Ethyl Diazoacetate
The fundamental step in preparing ethyl trans-2-phenylcyclopropanecarboxylate is the cyclopropanation of styrene with ethyl diazoacetate. This reaction typically produces a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.
- Reaction: Styrene + Ethyl diazoacetate → cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture
- Catalysts: Often catalyzed by transition metals (e.g., Rh, Cu), but details vary depending on the method.
- Isomer Ratio: Approximately 35% cis and 65% trans isomers initially formed.
Isomerization of cis,trans-Ester to Enrich trans Isomer
To increase the proportion of the trans isomer, an isomerization step is employed:
- Method: Refluxing the cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture with an alkali metal alkoxide, preferably sodium ethoxide prepared in situ by reacting sodium metal with anhydrous ethanol.
- Conditions: Typically 18 to 30 hours at 70–80 °C (preferably 78–79 °C).
- Solvent: Anhydrous ethanol or alternatives such as tert-butanol or 1,2-dimethoxyethanol.
- Alkoxide alternatives: Potassium tert-butoxide can substitute sodium ethoxide.
- Outcome: The isomerization enriches the trans ester content to about 95%, significantly reducing the cis isomer.
Hydrolysis of the Trans-Enriched Ester to the Corresponding Acid
Following isomerization, the enriched trans-ester is hydrolyzed to the corresponding trans-2-phenylcyclopropanecarboxylic acid:
- Hydrolysis: Can be performed in the same reaction vessel ("one-pot" process) by adding water after isomerization.
- Conditions: Reflux under basic conditions.
- Result: Formation of trans-2-phenylcyclopropanecarboxylic acid with high purity and yield, substantially free of cis contamination.
Conversion to Downstream Products
Although beyond the scope of this article, it is noted that the trans acid can be further converted to pharmaceutically relevant derivatives such as (-)-trans-2-phenylcyclopropylamine via conventional reactions.
Comparative Data Table of Preparation Methods
Step | Conventional Method | Improved Method (Isomerization) | Notes |
---|---|---|---|
Initial cis/trans ratio (ester) | ~35% cis / 65% trans | Same (starting material) | Cyclopropanation of styrene with ethyl diazoacetate |
Isomerization step | Not performed or limited | Reflux with sodium ethoxide in anhydrous ethanol | Increases trans isomer to ~95% |
Hydrolysis | Hydrolysis of ester mixture | Hydrolysis after isomerization ("one-pot") | Produces trans acid with 75-80% purity (conventional) vs. >95% purity (improved) |
Purity of trans acid | 75-80% trans acid | ~95% trans acid | Improved method reduces cis contamination |
Reaction time for isomerization | Not applicable | 18-30 hours at 70-80 °C | Optimal at 20-24 hours, 78-79 °C |
Alkoxide used | Not applicable | Sodium ethoxide (in situ) or potassium tert-butoxide | Solvent alternatives include tert-butanol, 1,2-dimethoxyethanol |
Research Findings and Notes
- The improved synthesis method involving isomerization before hydrolysis substantially increases the yield and purity of the trans isomer compared to conventional methods that rely on recrystallization of the acid for isomer separation.
- The isomerization and hydrolysis can be combined in a single reaction vessel, enhancing process efficiency.
- The choice of alkoxide and solvent can influence the isomerization efficiency, with sodium ethoxide in anhydrous ethanol being preferred for optimal results.
- Reaction temperature and duration are critical parameters; prolonged reflux at around 78 °C for about 20-24 hours yields the best trans isomer enrichment.
- Alternative alkoxides and solvents provide flexibility depending on availability and reaction scale.
- The trans isomer is crucial for downstream applications, especially in pharmaceutical synthesis, due to its stereochemical properties.
Chemical Reactions Analysis
Isomerization Reactions
The isomerization of cis,trans-ethyl 2-phenylcyclopropanecarboxylate involves the following reaction parameters:
Parameter | Details |
---|---|
Reagent | Sodium ethoxide |
Solvent | Anhydrous ethanol |
Temperature | 70°C to 80°C |
Duration | 18 to 30 hours (optimal at 20 to 24 hours) |
This reaction effectively converts a mixture containing both cis and trans isomers into a product predominantly consisting of the trans isomer .
Hydrolysis Reactions
The hydrolysis of ethyl trans-2-phenylcyclopropanecarboxylate yields trans-2-phenylcyclopropanecarboxylic acid:
This reaction typically requires acidic or basic conditions to facilitate the conversion from ester to acid.
Cyclopropanation Mechanism
The cyclopropanation mechanism involving ethylene diazoacetate and styrene can be summarized as follows:
-
Formation of a carbene species from ethylene diazoacetate.
-
The carbene adds across the double bond of styrene, forming a cyclopropane ring.
-
The reaction proceeds through a transition state characterized by a significant charge transfer effect influenced by substituents on the carbene .
Degradation Reactions
Trans-2-phenylcyclopropanecarboxylic acid can undergo further reactions such as:
-
Conversion to acid chloride using thionyl chloride.
-
Reaction with sodium azide followed by Curtius degradation to yield trans-2-phenylcyclopropylamine.
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis:
ETPCC serves as a valuable precursor in the synthesis of complex organic molecules. Its structural properties allow it to participate in cyclopropanation reactions, which are crucial for forming cyclopropane derivatives that exhibit biological activity .
2. Reagent in Cyclopropanation Reactions:
ETPCC is utilized in cyclopropanation reactions facilitated by transition metal catalysts. These reactions typically involve the generation of carbene intermediates that can react with various substrates, leading to the formation of biologically relevant cyclopropane derivatives .
1. Medicinal Chemistry:
Research has indicated that ETPCC can be transformed into bioactive compounds. For instance, its derivatives have been investigated for potential therapeutic effects, particularly in the context of depression treatment. The compound can be converted into trans-2-phenylcyclopropylamine, which has shown promise as an antidepressant with fewer side effects compared to traditional treatments .
2. Biochemical Model Compound:
ETPCC is also studied as a model compound in biochemical research, aiding in the understanding of cyclopropanation mechanisms and enzyme catalysis . Its ability to undergo selective reactions makes it an important tool for exploring enzyme-substrate interactions.
Industrial Applications
1. Agrochemicals and Fine Chemicals:
Due to its structural characteristics, ETPCC is applied in the production of agrochemicals and fragrances. The compound's stability and reactivity make it suitable for developing various fine chemicals used in industry .
2. Drug Development:
The compound is involved in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being explored for their therapeutic potential and efficacy .
Case Studies
1. Catalyzed Cyclopropanation:
A study demonstrated the use of sperm whale myoglobin as a biocatalyst for the cyclopropanation of styrene using ethyl diazoacetate (EDA) to yield ETPCC with high diastereo- and enantioselectivity. This method highlights the potential for enzyme-catalyzed reactions to produce complex organic molecules efficiently .
2. Synthesis of Bioactive Compounds:
Research on transforming ETPCC into trans-2-phenylcyclopropylamine revealed that this pathway could lead to compounds with significant antidepressant properties while minimizing side effects associated with traditional medications .
Mechanism of Action
The mechanism of action of ethyl trans-2-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. These reactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Ethyl cis-2-phenylcyclopropanecarboxylate
- Molecular Formula : C₁₂H₁₄O₂ (identical to trans isomer).
- Key Differences :
- Stereochemistry : The cis configuration results in distinct spatial arrangements, altering dipole moments and solubility.
- Synthesis : Co-produced with the trans isomer during the reaction of styrene and ethyl diazoacetate. Separation is achieved via fractional distillation or crystallization .
- Physical Properties : Refractive index (nD²⁶) = 1.5150, compared to the trans isomer’s higher thermal stability .
Ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate
- Molecular Formula : C₁₃H₁₆O₂.
- Key Differences :
- Substituent Effects : The methyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions.
- Isomer Ratio : Synthesized with a cis:trans ratio of 3:1, contrasting the parent compound’s 1:1 mixture .
- Elemental Analysis : C, 76.44%; H, 7.90% (matches theoretical values for both isomers) .
Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate
- Molecular Formula : C₁₂H₁₁BrO₂S.
- Key Differences :
Physical and Thermodynamic Properties
Reactivity and Functionalization
- Hydrolysis: The trans isomer hydrolyzes to trans-2-phenylcyclopropanecarboxylic acid under basic conditions (NaOH/ethanol), whereas the cis isomer yields the cis acid .
- Ketone Formation : Reaction of the trans acid with methyllithium produces a methyl ketone in 75–91% yield, a pathway less efficient for cis analogs .
- Steric Effects : Methyl-substituted derivatives (e.g., ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate) exhibit slower reaction kinetics due to steric hindrance .
Biological Activity
Overview
Ethyl trans-2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula CHO. It is characterized by a cyclopropane ring structure that includes a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
This compound can be synthesized via the reaction of ethyl diazoacetate with styrene, typically in the presence of a catalyst such as myoglobin or P450 enzymes under specific conditions. This process allows for the selective formation of the trans isomer, which exhibits distinct reactivity compared to its cis counterpart. The synthesis can be optimized using continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study highlighted its role as a precursor in synthesizing derivatives that inhibit histone lysine-specific demethylase 1A (KDM1A), an enzyme implicated in cancer progression. These derivatives showed significant inhibition of colony formation in human leukemia cell lines, indicating their potential as therapeutic agents .
The biological activity of this compound is largely attributed to its structural characteristics, particularly the strained cyclopropane ring. This strain enhances the compound's reactivity, allowing it to participate in various biochemical interactions. The compound can undergo ring-opening reactions or serve as a reactive intermediate in other biochemical pathways, modulating cellular functions and signaling processes .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
- Anticancer Research : In research focusing on KDM1A inhibition, derivatives synthesized from this compound were tested on THP-1 leukemia cells. The most effective derivative led to a 62% increase in survival in murine models of acute promyelocytic leukemia, showcasing the potential for clinical applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl cis-2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Lower antimicrobial activity |
Ethyl 2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Less selective KDM1A inhibition |
Ethyl trans-2-(4-iodophenyl)cyclopropanecarboxylic acid | Halogenated cyclopropane | Enhanced anticancer activity |
The comparison indicates that the trans isomer of ethyl 2-phenylcyclopropanecarboxylate possesses unique biological properties that may be exploited for therapeutic purposes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl trans-2-phenylcyclopropanecarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclopropanation of α,β-unsaturated carbonyl compounds. For example, reacting ethyl trans-cinnamate with methylene donors under controlled conditions yields the cyclopropane derivative. Key factors include solvent choice (e.g., dry ether), temperature (−20°C to 25°C), and inert atmospheres to minimize side reactions. Yields (~13%) are modest due to competing pathways like methylene insertion into ketones .
- Optimization : Use catalysts like Rh(II) or Cu(I) to enhance stereoselectivity and yield. Monitor reaction progress via TLC or GC-MS.
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare - and -NMR shifts with literature data (e.g., trans-configuration shows distinct coupling constants for cyclopropane protons) .
- X-ray Crystallography : Resolve absolute stereochemistry (1R,2R configuration) using single-crystal diffraction data .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H to confirm enantiopurity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Primary Tools :
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and cyclopropane ring vibrations .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 190.24 for [M$ ^+ $$
)) and fragmentation patterns .- Advanced Methods :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for the cyclopropane ring and phenyl group .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., trifluoromethyl vs. hydroxymethyl) impact the reactivity of cyclopropane derivatives?
- Case Study : Compare this compound with analogs like Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate.
- Electron-Withdrawing Groups (e.g., CF) : Increase electrophilicity of the cyclopropane ring, enhancing susceptibility to nucleophilic attack.
- Steric Effects : Bulky substituents reduce reaction rates in ring-opening reactions (e.g., with amines) .
- Experimental Design : Perform kinetic studies under identical conditions (solvent, temperature) to quantify rate differences .
Q. What computational approaches predict the biological activity of this compound?
- Methods :
- Docking Simulations : Model interactions with target enzymes (e.g., cyclopropane-hydrolases) using software like AutoDock Vina .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Validation : Correlate computational predictions with in vitro binding assays (e.g., IC values for enzyme inhibition) .
Q. How can researchers resolve contradictions in reported biological activities of cyclopropane esters?
- Data Analysis Framework :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) to identify outliers.
- Study Design Scrutiny : Evaluate confounding variables (e.g., solvent polarity in assays, cell line specificity) .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., PBS buffer, 37°C) .
Q. What strategies improve the enantiomeric excess (ee) of this compound in asymmetric synthesis?
- Catalytic Systems :
- Chiral Salen-Metal Complexes : Use Co(III)-salen catalysts for enantioselective cyclopropanation (ee >90%) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Process Optimization : Adjust solvent polarity (e.g., hexane vs. THF) to favor kinetic resolution .
Comparative and Methodological Questions
Q. How does this compound compare structurally to its cis-isomer in terms of stability and applications?
- Stability : The trans-isomer exhibits higher thermal stability due to reduced ring strain (confirmed by DSC analysis) .
- Applications : Trans-configuration is preferred in drug design for its predictable pharmacokinetic profiles .
Q. What are the limitations of using cyclopropane esters in high-temperature reactions, and how can they be mitigated?
- Limitations : Cyclopropane rings undergo thermal ring-opening above 150°C.
- Mitigation Strategies :
- Protecting Groups : Introduce silyl ethers to stabilize the ring during reactions .
- Low-Temperature Protocols : Use cryogenic conditions (−78°C) for Grignard additions .
Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?
- Methodology :
- Isotopic Labeling : Synthesize -labeled compound for tracking metabolite pathways .
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in liver microsomes .
Q. Tables for Key Comparisons
Properties
IUPAC Name |
ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-39-4 | |
Record name | Ethyl trans-2-phenylcyclopropanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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